molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B087155 3,5-Dimethylaniline CAS No. 108-69-0

3,5-Dimethylaniline

Cat. No.: B087155
CAS No.: 108-69-0
M. Wt: 121.18 g/mol
InChI Key: MKARNSWMMBGSHX-UHFFFAOYSA-N
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Description

3,5-Dimethylaniline: 1-Amino-3,5-dimethylbenzene , is an organic compound with the molecular formula C8H11N . It is a derivative of aniline, featuring two methyl groups attached to the benzene ring at the 3 and 5 positions. This compound is commonly used in the manufacture of dyes and other organic compounds .

Mechanism of Action

Target of Action

3,5-Dimethylaniline, a monocyclic aromatic amine, is known to interact with various cellular targets. The primary targets of this compound are the cellular structures susceptible to reactive oxygen species (ROS) and DNA . These targets play a crucial role in maintaining cellular integrity and function.

Mode of Action

This compound and its metabolites form superoxides, leading to oxidative stress within the cell . This interaction with cellular targets results in significant changes, including DNA damage and potential apoptosis or oncogenesis .

Biochemical Pathways

The key biochemical pathway affected by this compound involves the generation of ROS. The compound and its metabolites, such as 5-dimethylaminophenol (3,5-DMAP), undergo redox cycling to produce ROS . This process can lead to oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized to form various derivatives, including its major metabolite, 3,5-DMAP . The elimination rates of this compound are generally rapid, and its primary acetylated metabolites are more extensively formed than other dimethylaniline derivatives . These ADME properties significantly impact the bioavailability and overall biological effects of this compound.

Result of Action

The action of this compound at the molecular and cellular levels leads to significant effects. With increasing concentrations of this compound and 3,5-DMAP, ROS production, cytotoxicity, and DNA damage increase significantly in cells . This can lead to decreased dendritic arborization and potential neuronal damage . In vivo studies have also shown that exposure to this compound can lead to anomalies in fetal central nervous system development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is widely present in various environmental sources, including tobacco, dyes, combustion products, and suspended particulates . Long-term exposure to this compound can potentially increase the risk of developing cancer . Furthermore, factors such as concentration and presence of other chemicals can also influence its action and effects .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylaniline and its metabolites form superoxides, resulting in apoptosis or oncogenesis . It interacts with various enzymes and proteins, causing significant changes in cellular functions. For instance, it interacts with the enzyme S9 in the human liver to produce its metabolites .

Cellular Effects

This compound has been found to cause neuronal cytotoxicity and affect neurite structural development . With increasing concentrations of this compound, reactive oxygen species (ROS), cytotoxicity, and DNA damage increase significantly in the cells and dendritic arborization decreases .

Molecular Mechanism

The molecular mechanism of this compound involves the production of reactive oxygen species (ROS) which leads to DNA damage and cytotoxicity . The addition of N-acetylcysteine, an ROS scavenger, can reduce ROS in the cells and alleviate the neuronal damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, with increasing concentrations of this compound, the levels of reactive oxygen species, cytotoxicity, and DNA damage in cells increase significantly .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Exposure to this compound led to fetal cerebral cortex thinning in Sprague Dawley pregnant rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the enzyme S9 in the human liver to produce its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylaniline can be synthesized through several methods. One common method involves the nitration of m-xylene to produce 3,5-dimethylnitrobenzene , followed by reduction to yield this compound. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound often involves the direct amination of poly(p-phenylene oxide) using bimetallic catalysts such as palladium-ruthenium on carbon nanotubes. This method offers a high yield and is considered environmentally friendly due to the use of waste polymers as starting materials .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylaniline is unique due to its specific substitution pattern, which affects its reactivity and the types of products formed in chemical reactions. Its position of methyl groups influences the electron density on the benzene ring, making it distinct from other isomers in terms of chemical behavior and applications .

Properties

IUPAC Name

3,5-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3
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InChI Key

MKARNSWMMBGSHX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)N)C
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Molecular Formula

C8H11N, Array
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DSSTOX Substance ID

DTXSID8026309
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Molecular Weight

121.18 g/mol
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Physical Description

3,5-xylidine is a dark brown liquid. (NTP, 1992), Clear light yellow liquid; Turned reddish to brown by air; mp = 9.8 deg C; [ICSC] Light brown liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

428 to 430 °F at 760 mmHg (NTP, 1992), 220.5 °C, 220 °C
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Flash Point

200 °F (NTP, 1992), 97 °C (206 °F) (Closed cup), 93 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, carbon tetrachloride; slightly soluble in water, Solubility in water, g/100ml at 20 °C: 0.48
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Density

0.9706 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9706 @ 20 °C/4 °C, Relative density (water = 1): 0.97
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

0.12 [mmHg], Vapor pressure, kPa at 20 °C: 0.13
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Color/Form

Oily liquid

CAS No.

108-69-0
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Melting Point

49.6 °F (NTP, 1992), 9.8 °C
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Synthesis routes and methods I

Procedure details

In order to improve the properties of the thus obtained Compound Bs3 as a separating agent for chromatography, the compound was subjected to a conventional end capping treatment with trimethylchlorosilane. The resulting product was collected by filtration with a G4 glass filter and the residue was washed as above with tetrahydrofuran, methanol, acetone and hexane, and then dried in vacuum at 60° C. for 2 hours, to obtain a product to be used as a separating agent for chromatography. The chiral resolution ability of the compound was investigated as a separating agent for various racemic compounds. Results obtained are shown in Table 2. 3,5-Dimethylphenyl isocyanate used above can be readily obtained from 3,5-dimethylaniline by using phosgene, triphosgene, or the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 5-nitro-m-xylene (1.51 g) and 10% Pd/C (80 mg) in MeOH (50 mL) was stirred at room temperature under H2 balloon for 16 h. The reaction mixture was filtered through a Celite pad, washed with EtOAc, concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60) to give 3,5-dimethyl-phenylamine as a yellow oil: MS (m/z) 122 (M+1); 1H NMR (CDCl3, 400 MHz) δ 6.41 (s, 1H), 6.33 (s, 2H), 3.52 (s, 2H), 2.22 (s, 6H).
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylaniline
Reactant of Route 2
3,5-Dimethylaniline
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylaniline
Reactant of Route 4
3,5-Dimethylaniline
Reactant of Route 5
3,5-Dimethylaniline
Reactant of Route 6
3,5-Dimethylaniline
Customer
Q & A

Q1: How does 3,5-dimethylaniline exert its toxic effects?

A1: 3,5-DMA itself may not be the primary toxic agent. Research suggests that its metabolites, particularly the N-hydroxylated and aminophenol derivatives like 3,5-dimethylaminophenol (3,5-DMAP), are responsible for much of its observed toxicity. [] These metabolites can undergo redox cycling within cells, generating reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and hydroxyl radicals (·OH), leading to oxidative stress, DNA damage, and apoptosis. [, , ]

Q2: What evidence suggests that 3,5-DMAP causes oxidative stress in cells?

A2: Studies using human urothelial cells showed that exposure to 3,5-DMAP led to increased intracellular ROS levels, lipid peroxidation, protein oxidation, and altered antioxidant enzyme activities. [] This indicates significant disruption of the cellular redox balance, consistent with oxidative stress.

Q3: Is 3,5-DMAP mutagenic?

A3: While 3,5-DMAP is clearly genotoxic, causing DNA damage, [] its mutagenic potential is less clear. Studies in Salmonella typhimurium strains (TA98 and TA100) showed that while 3,5-DMAP increased mutation frequency in a dose-dependent manner, the increases were not statistically significant. [] Similarly, it did not significantly affect hypoxanthine phosphoribosyltransferase (HPRT) mutation frequency in Chinese hamster ovary (CHO) cells. [] These findings suggest that 3,5-DMAP's primary mechanism of action might not be through direct DNA mutation.

Q4: Does 3,5-DMA affect fetal development?

A4: Research in pregnant rats showed that subcutaneous exposure to 3,5-DMA (10-100 mg/kg/day) during gestation led to fetal cerebral cortex thinning. [] The compound also reduced the number of cortical cells generated, as evidenced by BrdU labeling, and disrupted the normal laminar distribution of neurons in the developing fetal brain. [] These findings suggest potential neurodevelopmental toxicity of 3,5-DMA.

Q5: Can antioxidants protect against 3,5-DMAP-induced toxicity?

A5: Yes, studies have shown that selenocompounds like selenomethionine and sodium selenite, known for their antioxidant properties, provided partial protection against the cytotoxic effects of 3,5-DMAP in human urothelial cells. [] This further supports the role of oxidative stress in 3,5-DMAP-mediated toxicity.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol.

Q7: What spectroscopic data is available for this compound?

A7: this compound has been characterized using various spectroscopic methods, including:

  • NMR spectroscopy (1H NMR, 13C NMR): Provides information about the compound's structure, including the chemical environment of its hydrogen and carbon atoms. [, , , ]
  • IR spectroscopy: Reveals information about the functional groups present in the molecule, such as N-H and C-H bonds. [, , , ]
  • UV-Vis spectroscopy: Used to study the compound's absorption and transmission of ultraviolet and visible light, which can provide insights into its electronic structure and conjugation. [, , , ]

Q8: Are there any unique structural features of this compound?

A8: The presence of two methyl groups at the 3 and 5 positions of the aniline ring influences the compound's reactivity and physical properties. For example, these methyl groups can contribute to steric hindrance, affecting its interactions with other molecules. []

Q9: What are some potential applications of this compound?

A9: this compound serves as a starting material in various synthetic applications, including:

  • Synthesis of pharmaceuticals: Used in the preparation of efaproxiral sodium, an experimental antitumor drug. []
  • Production of dyes: 3,5-DMA is a precursor to various azo dyes, contributing to their color properties. [, ]
  • Preparation of polymers: Used in the synthesis of epoxy-based polymers, potentially for applications in adhesives and coatings. [, ]
  • Synthesis of other chemicals: Serves as an intermediate in the production of antioxidants, agrochemicals, and other fine chemicals. [, ]

Q10: How does the structure of this compound relate to its potential use in nonlinear optical (NLO) materials?

A10: this compound can be incorporated into polymers with NLO properties. [, , ] The presence of the electron-donating amino group and the ability to modify the molecule further with electron-withdrawing groups create a "push-pull" electronic structure within the molecule. This asymmetry in electron distribution is crucial for NLO effects.

Q11: Can this compound be used in catalytic applications?

A11: While this compound itself is not a catalyst, its derivatives can be complexed with metals to form catalysts for polymerization reactions. [, ]

Q12: What types of polymerization reactions can be catalyzed by metal complexes of this compound derivatives?

A12: Metal complexes incorporating this compound derivatives have shown activity in the polymerization of:

  • Methyl methacrylate (MMA): Leading to the formation of poly(methyl methacrylate) (PMMA), a versatile thermoplastic polymer. []
  • rac-lactide (rac-LA): Resulting in the production of polylactide (PLA), a biodegradable and biocompatible polymer. []

Q13: How do structural modifications of the this compound ligand affect the catalytic activity of metal complexes?

A13: The steric and electronic properties of the ligand play a crucial role in the catalytic activity and selectivity of the resulting metal complexes. For instance, increasing the steric bulk around the metal center by introducing methyl groups on the aniline or pyrazole rings of the ligand can influence the rate of polymerization and the stereochemistry of the resulting polymer. [, ]

Q14: Have computational methods been applied to study this compound and its derivatives?

A14: Yes, computational chemistry has provided insights into various aspects of this compound and its derivatives, including:

  • Electronic structure calculations: Density functional theory (DFT) calculations have been employed to study the electronic properties of this compound derivatives and their metal complexes, helping to understand their reactivity and spectroscopic characteristics. [, , ]
  • Molecular modeling: Computational models have been used to investigate the structure and properties of this compound derivatives, including their interactions with other molecules and their potential as ligands in metal complexes. []
  • QSAR (Quantitative Structure-Activity Relationship) studies: These computational approaches can help elucidate the relationship between the structure of this compound derivatives and their biological activity, such as their toxicity or potential as drug candidates. []

Q15: What is known about the environmental fate and impact of this compound?

A15: While research specifically on the environmental fate of this compound is limited, its widespread industrial use raises concerns about its potential release and impact on the environment.

Q16: What strategies can be employed to mitigate the potential environmental impact of this compound?

A16: Addressing the potential environmental impact of this compound requires a multi-pronged approach, including:

  • Green Chemistry principles: Implementing green chemistry principles in the synthesis and use of this compound can minimize waste generation and reduce the use of hazardous substances. []

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